

2-(Chloromethyl)-1-phenyl-1H-benzimidazole

CAS number

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Compound of Interest

Compound Name: 2-(Chloromethyl)-1-phenyl-1H-benzimidazole

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An In-Depth Technical Guide to **2-(Chloromethyl)-1-phenyl-1H-benzimidazole**

CAS Number: 94937-86-7

Abstract

This technical guide provides a comprehensive overview of **2-(Chloromethyl)-1-phenyl-1H-benzimidazole**, a pivotal heterocyclic intermediate in medicinal chemistry and materials science. The benzimidazole scaffold is a privileged structure, forming the core of numerous pharmacologically active compounds. The introduction of a reactive chloromethyl group at the 2-position and a phenyl group at the N-1 position creates a versatile building block for the synthesis of diverse molecular libraries. This document delves into the compound's physicochemical properties, provides a detailed, field-proven protocol for its synthesis, explores its chemical reactivity, and discusses its significant applications in the development of novel therapeutic agents, particularly in anticancer and antifungal research. Methodologies for characterization, safety protocols, and a mechanistic rationale behind synthetic strategies are discussed to provide researchers, scientists, and drug development professionals with a practical and in-depth resource.

Introduction to a Privileged Scaffold

The benzimidazole ring system, a fusion of benzene and imidazole, is of paramount interest in drug discovery. Its structural similarity to naturally occurring purines allows it to readily interact

with various biopolymers, leading to a broad spectrum of biological activities.[\[1\]](#)[\[2\]](#) Consequently, benzimidazole derivatives have been successfully developed into drugs for a range of therapeutic areas, including anti-ulcer (omeprazole), anthelmintic (albendazole), and anticancer applications.[\[2\]](#)[\[3\]](#)[\[4\]](#)

2-(Chloromethyl)-1-phenyl-1H-benzimidazole (CAS No. 94937-86-7) emerges as a particularly valuable synthetic intermediate.[\[5\]](#)[\[6\]](#) Its strategic design incorporates two key features:

- The N-1 Phenyl Group: This substituent enhances the lipophilicity of the molecule, which can significantly influence its pharmacokinetic properties, such as membrane permeability and metabolic stability, in resulting derivatives.
- The C-2 Chloromethyl Group: This is a highly reactive electrophilic site. The chlorine atom is an excellent leaving group, making the adjacent methylene carbon susceptible to nucleophilic substitution (S_N2) reactions.[\[5\]](#) This allows for the facile introduction of a wide array of functional groups, serving as a linchpin for combinatorial library synthesis.[\[7\]](#)

This guide will elucidate the synthesis, reactivity, and application of this key building block, providing the technical foundation necessary for its effective utilization in research and development.

Physicochemical Properties and Identification

Accurate identification is the cornerstone of any chemical research. The key properties of **2-(Chloromethyl)-1-phenyl-1H-benzimidazole** are summarized below.

| Property | Value | Source(s) |
|-------------------|--|---|
| CAS Number | 94937-86-7 | [5] [6] [8] |
| Molecular Formula | C ₁₄ H ₁₁ ClN ₂ | [5] [6] |
| Molecular Weight | 242.71 g/mol | [5] [8] |
| IUPAC Name | 2-(chloromethyl)-1-phenyl-1H-benzimidazole | [5] |
| Physical State | Solid, crystalline powder | [6] |
| Melting Point | 98-102 °C | [5] |
| SMILES | C1=CC=C(C=C1)N2C3=CC=C(C=C3N=C2CCl) | [5] |
| InChI Key | TYOBCMJTBPLYGR-UHFFFAOYSA-N | [5] [9] |

Synthesis and Mechanistic Pathway

The synthesis of 2-substituted benzimidazoles is a well-established area of heterocyclic chemistry, most famously addressed by the Phillips condensation method. This approach involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions.

Principle of Synthesis

The synthesis of **2-(Chloromethyl)-1-phenyl-1H-benzimidazole** is achieved via the condensation reaction between N-phenyl-o-phenylenediamine and a chloroacetylating agent, such as chloroacetic acid or chloroacetyl chloride.[\[1\]](#)[\[10\]](#)[\[11\]](#) The use of an acid catalyst, typically hydrochloric acid, is crucial. The acid protonates the carbonyl oxygen of the chloroacetic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amino group of the diamine. Subsequent cyclization and dehydration yield the final benzimidazole ring.

Detailed Experimental Protocol: Phillips-Type Condensation

This protocol is an adapted procedure based on established methods for analogous benzimidazoles.[\[1\]](#)[\[11\]](#)

Materials:

- N-phenyl-o-phenylenediamine (1.0 eq)
- Chloroacetic acid (1.2 eq)
- 4M Hydrochloric Acid (HCl)
- 10% Ammonium Hydroxide (NH_4OH) solution or Sodium Carbonate (Na_2CO_3) solution
- Ethanol
- Deionized Water

Procedure:

- To a round-bottom flask equipped with a reflux condenser, add N-phenyl-o-phenylenediamine (1.0 eq) and chloroacetic acid (1.2 eq).
- Add 4M HCl solution in sufficient volume to fully dissolve and stir the reactants.
- Heat the reaction mixture to reflux (approx. 100-110 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- Causality Check: Refluxing provides the necessary activation energy for the intramolecular cyclization and subsequent dehydration, which are often the rate-limiting steps. The acidic medium prevents unwanted acylation of the more basic aniline-type nitrogen of the second reactant molecule.
- After completion, cool the reaction mixture to room temperature and then further in an ice bath (0-5 °C).

- Slowly pour the cooled acidic mixture into a beaker containing crushed ice with vigorous stirring.
- Neutralize the mixture by the dropwise addition of a 10% NH₄OH or Na₂CO₃ solution until the pH reaches 8-9. This step is critical for precipitating the free base form of the product.
- Self-Validation: The formation of a solid precipitate upon neutralization is the primary indicator of successful product formation.
- Collect the crude solid product by vacuum filtration and wash thoroughly with cold deionized water to remove any inorganic salts.
- For purification, recrystallize the crude solid from an appropriate solvent system, such as ethanol/water.
- Dry the purified crystals under vacuum to yield **2-(Chloromethyl)-1-phenyl-1H-benzimidazole** as a solid.

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and purification of the target compound.

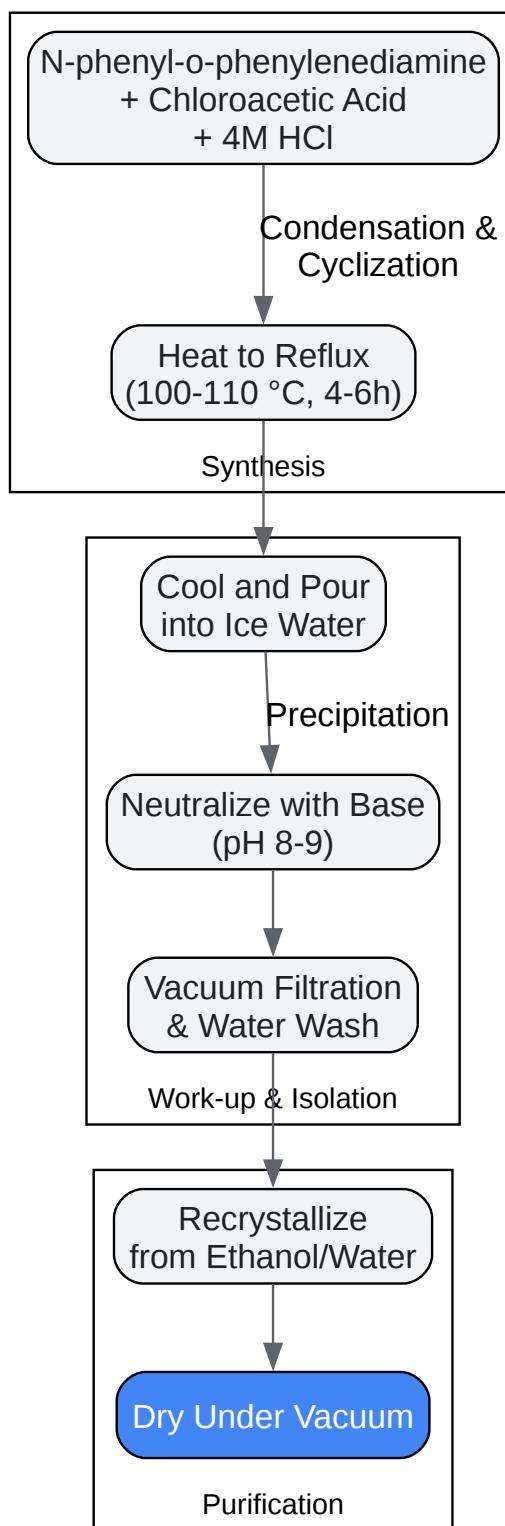
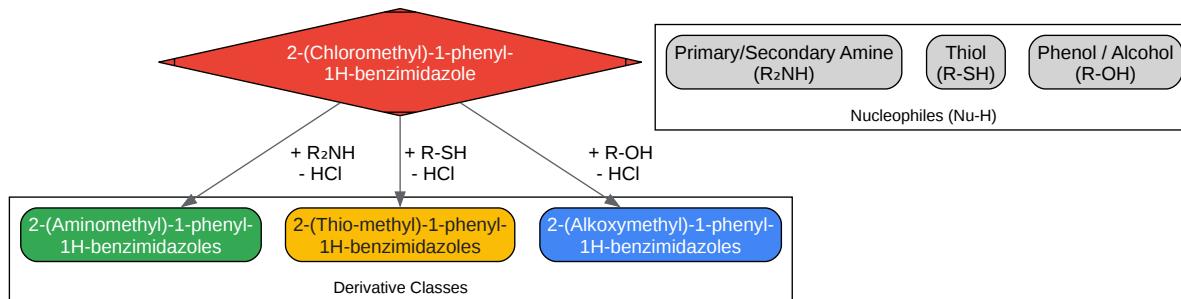


Figure 1: Synthesis & Purification Workflow

Figure 2: Derivative Synthesis via S_n2 Reaction

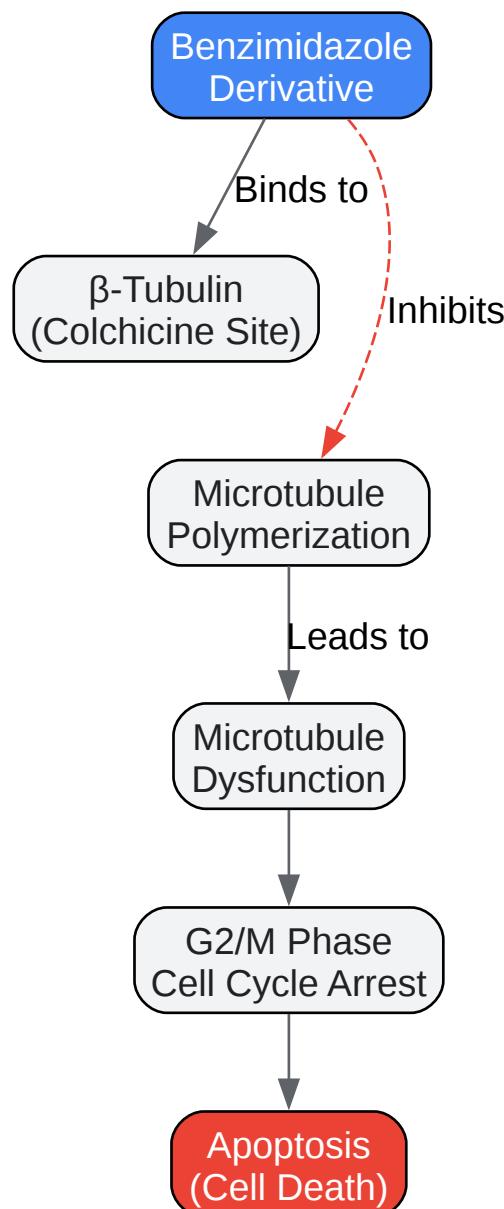


Figure 3: Proposed Mechanism - Tubulin Inhibition

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